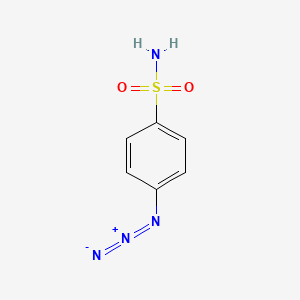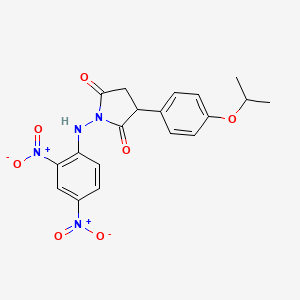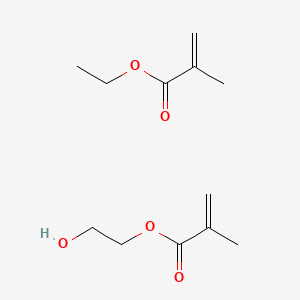
Hydroxyethyl methacrylate-ethyl methacrylate
Overview
Description
Hydroxyethyl methacrylate, also known as glycol methacrylate, is an organic compound with the chemical formula H2C\dC (CH3)CO2CH2CH2OH . It is a colorless viscous liquid that readily polymerizes . Hydroxyethyl methacrylate is a monomer that is used to make various polymers .
Synthesis Analysis
Hydroxyethyl methacrylate was first synthesized around 1925 . Common methods of synthesis are the reaction of methacrylic acid with ethylene oxide and the esterification of methacrylic acid with a large excess of ethylene glycol . Both these methods also produce some amount of ethylene glycol dimethacrylate . Random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation .Molecular Structure Analysis
The molecular formula of Hydroxyethyl methacrylate is C6H10O3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
During the polymerization of hydroxyethyl methacrylate, it works as a crosslinking agent . The monomer reactivity ratios were calculated using Extended Kelen Tüdøs, and Mayo Lewis methods that gave r1 (HEMA) = 0.87, r2 (DEAEM) = 0.39 at high conversions .Physical And Chemical Properties Analysis
Hydroxyethyl methacrylate is completely miscible with water and ethanol, but its polymer is practically insoluble in common solvents . Its viscosity is 0.0701 Pa⋅s at 20°C and 0.005 Pa⋅s at 30°C . During polymerization, it shrinks by approximately 6% .Scientific Research Applications
Use in Polymeric Paint Formulations
Hydroxyethyl methacrylate (HEMA) is used in polymeric paint formulations, particularly in modern car paint systems. HEMA is produced through the esterification of methacrylic acid with ethylene oxides and is purified by distillation. Its high purity (exceeding 90%) and the presence of minor impurities like the parent acid make it suitable for these applications. A phenolic inhibitor, p-methoxy phenol, is present in these formulations to control adventitious polymerization, although a small amount of polymer formation still occurs in the process equipment (Lovell et al., 1985).
Application in Microfluidic Devices
HEMA, when combined with dimethylamino ethyl methacrylate (DMAEMA), forms pH-sensitive hydrogels used in microfluidic devices as sensors and actuators. These hydrogels demonstrate significant volume change in response to acidic environments. This feature is crucial for their function in microfluidics, where they must remain swollen in acidic conditions. The hydrogel's material functions, such as storage and loss modulus, and the loss tangent tan δ are characterized in both acidic and basic external environments (Benjamin et al., 2018).
Biocompatible Block Copolymers
HEMA is used to prepare biocompatible copolymers that have significant applications in various biomedical fields. These copolymers are synthesized using atom transfer radical polymerization (ATRP) in protic media. The synthesis includes a wide range of MPC-based block copolymers using either near-monodisperse macroinitiators or sequential monomer addition. Comonomers used include a range of methacrylic and other monomers, making these copolymers versatile for biomedical applications (Ma et al., 2003).
In Biomedical Fields
HEMA is a monomer with numerous applications in biomedical fields. Its significance is highlighted by the vast number of publications (over 1500) and patents dedicated to this product and its copolymers. These copolymers are especially important in biomedical research and applications (Montheard et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
Hydroxyethyl methacrylate has been widely studied and used in coating systems due to the several modifications of their physical and chemical properties . It has gained considerable scientific and industrial attention due to its distinctive properties in the fabrication and production of medical devices, textiles, packaging, and purification systems . Future research may focus on improving the chemical properties of polymer latex and developing several polymerization modification approaches to improve the potential application of the HEMA-based films .
properties
IUPAC Name |
ethyl 2-methylprop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.C6H10O2/c1-5(2)6(8)9-4-3-7;1-4-8-6(7)5(2)3/h7H,1,3-4H2,2H3;2,4H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDZNWKMCVFFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C.CC(=C)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26335-61-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, ethyl ester, polymer with 2-hydroxyethyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26335-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70180949 | |
| Record name | Hydroxyethyl methacrylate-ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26335-61-5 | |
| Record name | Hydroxyethyl methacrylate-ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



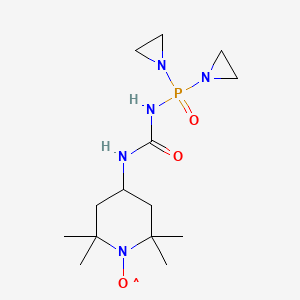


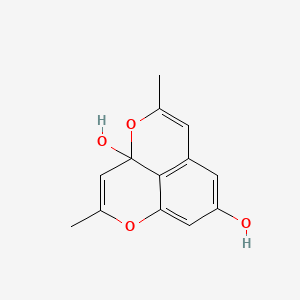

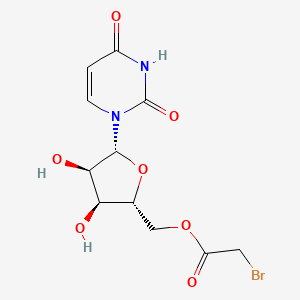
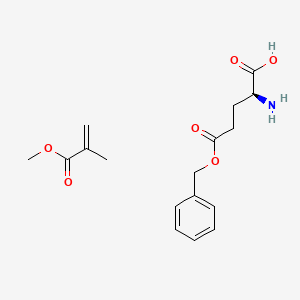

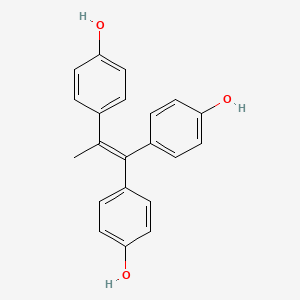
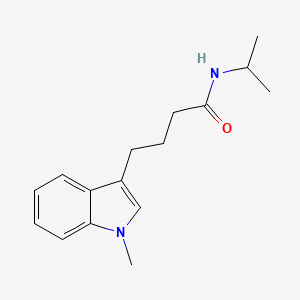
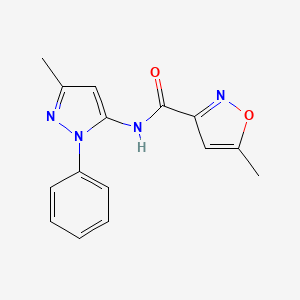
![N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1226644.png)
